Arc 239 dihydrochloride
Description
Significance of Adrenoceptor Subtypes in Biological Regulation and Pathophysiology
Adrenoceptors are broadly classified into α (alpha) and β (beta) types, each comprising multiple subtypes. guidetopharmacology.org The α-adrenoceptors are further divided into α1 and α2 subtypes, with the α2-adrenoceptors consisting of α2A, α2B, and α2C subtypes. guidetopharmacology.orgphysiology.org This subtype diversity is not redundant; each subtype exhibits distinct tissue distribution and signaling pathways, contributing to a fine-tuned regulatory system. physiology.orgnih.gov
The physiological significance of this diversity is profound. For instance, in the cardiovascular system, α1-adrenoceptors are primarily involved in smooth muscle contraction, leading to vasoconstriction. ahajournals.org The α2-adrenoceptor subtypes play more complex roles. The α2A-subtype is known to decrease sympathetic outflow and blood pressure, while the α2B-subtype can increase blood pressure. physiology.orgahajournals.org The α2C-subtype is involved in regulating the release of catecholamines from the adrenal medulla. guidetopharmacology.orgahajournals.org
In pathophysiological contexts, the differential roles of these subtypes are equally important. Dysregulation of adrenoceptor signaling is implicated in a range of conditions, including hypertension, heart failure, and even psychiatric disorders like depression. nih.govahajournals.orgcambridge.org The ability to selectively target these subtypes is therefore of immense interest for developing novel therapeutic strategies.
Role of Selective Adrenoceptor Antagonists in Pharmacological Research
Selective adrenoceptor antagonists are indispensable tools in pharmacology. cvpharmacology.comwikipedia.org These compounds bind to specific adrenoceptor subtypes and block the actions of endogenous agonists like norepinephrine (B1679862) and epinephrine. wikipedia.org By doing so, they allow researchers to dissect the specific physiological and pathological roles of each receptor subtype.
The development of antagonists with high selectivity for one subtype over others has been a major focus of medicinal chemistry. nih.gov These selective agents are crucial for:
Without these selective pharmacological probes, our understanding of the adrenergic system would be significantly limited.
Genesis and Initial Characterization of Arc 239 Dihydrochloride (B599025) as a Research Tool
Arc 239 dihydrochloride emerged as a valuable research compound due to its distinct selectivity profile for adrenoceptor subtypes. guidetopharmacology.orgnih.gov It is a potent antagonist that has been instrumental in differentiating the functions of the α2-adrenoceptor subtypes. sigmaaldrich.com
Initial studies characterized Arc 239 as a selective antagonist for the α2B and α2C-adrenoceptor subtypes over the α2A-subtype. guidetopharmacology.orgnih.gov This selectivity allows researchers to investigate the specific roles of the α2B and α2C subtypes in various tissues and physiological systems. For example, it has been used to study platelet aggregation, where the α2B-adrenoceptor is thought to play a critical role. glpbio.com
It is important to note that while Arc 239 is a powerful tool, it also exhibits some activity at other receptors, such as the 5-HT1A receptor. glpbio.commedchemexpress.com Researchers must consider this broader pharmacological profile when interpreting experimental results.
Chemical and Physical Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-4,4-dimethylisoquinoline-1,3-dione;dihydrochloride | nih.gov |
| Molecular Formula | C24H31Cl2N3O3 | nih.gov |
| Molecular Weight | 480.4 g/mol | nih.gov |
| Appearance | White to off-white powder | sigmaaldrich.com |
| Solubility | Soluble in water (>5 mg/mL) and DMSO (to 100 mM) | sigmaaldrich.comabcam.com |
| CAS Number | 55974-42-0 | glpbio.commedchemexpress.com |
Selectivity Profile of this compound
The utility of this compound as a research tool lies in its selectivity for certain adrenoceptor subtypes. The following table summarizes its binding affinities (expressed as pKd or pKi values) for different human and rat adrenoceptor subtypes. Higher pK values indicate stronger binding affinity.
| Receptor Subtype | pKd/pKi Value | Species/Tissue | Source |
|---|---|---|---|
| α2A | 5.95 (pKd) | Human recombinant | medchemexpress.com |
| α2B | 7.41 (pKd) | Human recombinant | medchemexpress.com |
| α2C | 7.56 (pKd) | Human recombinant | medchemexpress.com |
| α2A | 5.6 (pKi) | Human recombinant (CHO cells) | medchemexpress.com |
| α2B | 8.4 (pKi) | Human recombinant (CHO cells) | medchemexpress.com |
| α2C | 7.08 (pKi) | Human recombinant (CHO cells) | medchemexpress.com |
| α2B | 7.06 (pKi) | Rat kidney | medchemexpress.com |
| α2C | 6.95 (pKi) | Human | medchemexpress.com |
| 5-HT1A | 63.1 nM (Ki) | Rat brain | glpbio.commedchemexpress.com |
Table of Mentioned Compounds
Structure
2D Structure
Properties
IUPAC Name |
2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-4,4-dimethylisoquinoline-1,3-dione;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O3.2ClH/c1-24(2)19-9-5-4-8-18(19)22(28)27(23(24)29)17-14-25-12-15-26(16-13-25)20-10-6-7-11-21(20)30-3;;/h4-11H,12-17H2,1-3H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAJKHRHHDGSJEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2C(=O)N(C1=O)CCN3CCN(CC3)C4=CC=CC=C4OC)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31Cl2N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67339-62-2 | |
| Record name | ARC 239 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
In Vitro Pharmacological Investigations of Arc 239 Dihydrochloride
Receptor Binding Profiling and Affinity Determination
Radioligand binding assays have been instrumental in determining the affinity and selectivity of Arc 239 dihydrochloride (B599025) for various receptor subtypes. These studies typically involve using cell membranes from tissues or cell lines that express specific receptor subtypes and measuring the displacement of a radiolabeled ligand by Arc 239.
α2-Adrenoceptor Subtype Selectivity and Affinity (α2A, α2B, α2C, α2D)
Arc 239 dihydrochloride has been identified as a potent and selective antagonist for α2-adrenoceptor subtypes, with a particular preference for the α2B and α2C subtypes over the α2A subtype. labshake.commedchemexpress.comscbt.com Different studies have reported varying binding affinities, which can be attributed to the different tissues, species, and experimental conditions used.
One study reported pKd values of 5.95, 7.41, and 7.56 for the α2A, α2B, and α2C receptors, respectively, highlighting its selectivity for the α2B/2C subtypes. medchemexpress.commedchemexpress.com Another set of findings indicates pKD values of 6.7 at α2A, 8.8 at α2B, and 6.4 at α2D receptors. targetmol.combio-techne.com
In terms of inhibition constants (Ki), Arc 239 demonstrates a significantly lower affinity for the α2A-adrenoceptor (Ki = 3,548 nM) compared to the α2B-adrenoceptor (Ki = 87.1 nM) and the α2C-adrenoceptor (Ki = 112.2 nM). caymanchem.com When tested on Chinese Hamster Ovary (CHO) cell membranes that expressed human recombinant α2-adrenoceptor subtypes, this compound showed pKi values of 5.6 for α2A, 8.4 for α2B, and 7.08 for α2C. medchemexpress.com Further studies in rat kidney and human receptors found pKi values of 7.06 for the α2B subtype and 6.95 for the human α2C subtype, respectively. medchemexpress.com
| Receptor Subtype | Binding Affinity Constant | Value | Reference |
|---|---|---|---|
| α2A | pKd | 5.95 | medchemexpress.commedchemexpress.com |
| α2B | pKd | 7.41 | medchemexpress.commedchemexpress.com |
| α2C | pKd | 7.56 | medchemexpress.commedchemexpress.com |
| α2A | pKD | 6.7 | targetmol.combio-techne.com |
| α2B | pKD | 8.8 | targetmol.combio-techne.com |
| α2D | pKD | 6.4 | targetmol.combio-techne.com |
| α2A | Ki | 3,548 nM | caymanchem.com |
| α2B | Ki | 87.1 nM | caymanchem.com |
| α2C | Ki | 112.2 nM | caymanchem.com |
| α2A (human recombinant) | pKi | 5.6 | medchemexpress.com |
| α2B (human recombinant) | pKi | 8.4 | medchemexpress.com |
| α2C (human recombinant) | pKi | 7.08 | medchemexpress.com |
Serotonin (B10506) 5-HT1A Receptor Affinity and Interaction
In addition to its effects on adrenoceptors, Arc 239 has been shown to interact with serotonin 5-HT1A receptors. caymanchem.comapexbt.com Research conducted on rat brain cortical membranes revealed that Arc 239 could inhibit the binding of the 5-HT1A receptor radioligand 8-OH-DPAT with a Ki value of 63.1 nM. apexbt.comglpbio.com It also inhibited the binding of another ligand, RX 821002, with a Ki of 136 nM, further confirming its recognition of the 5-HT1A receptor. apexbt.comglpbio.com
| Radioligand Displaced | Binding Affinity Constant (Ki) | Tissue Source | Reference |
|---|---|---|---|
| 8-OH-DPAT | 63.1 nM | Rat Brain Cortical Membranes | apexbt.comglpbio.com |
| RX 821002 | 136 nM | Rat Brain Cortical Membranes | apexbt.comglpbio.com |
Investigation of Interactions with α1-Adrenoceptor Subtypes
Studies have also explored the interaction of Arc 239 with α1-adrenoceptor subtypes. Binding assays have indicated that Arc 239 binds with high affinity to α1A, α1B, and α1D-adrenergic receptors, with reported Kd values of 0.45 nM, 7.08 nM, and 1.82 nM, respectively. caymanchem.com Despite this high binding affinity, functional assays showed that Arc 239 only induced the release of intracellular calcium in CHO cells that expressed the α1B-adrenergic receptor, and this effect was observed at a high concentration, with an EC50 value of 100 µM. caymanchem.com
| Receptor Subtype | Binding Affinity (Kd) | Functional Activity (EC50) | Reference |
|---|---|---|---|
| α1A | 0.45 nM | Not Reported | caymanchem.com |
| α1B | 7.08 nM | 100 µM (Calcium Release) | caymanchem.com |
| α1D | 1.82 nM | Not Reported | caymanchem.com |
Cellular and Tissue-Level Functional Assays
Functional assays have been employed to understand the physiological consequences of Arc 239's receptor binding activity in more complex biological systems.
Modulation of Adrenoceptor-Mediated Responses in Isolated Tissues
Experiments using isolated tissues have demonstrated the antagonistic effects of Arc 239. In cervical samples isolated from pregnant rats, Arc 239 was found to effectively inhibit contractions that were stimulated by noradrenaline. apexbt.comglpbio.com This finding suggests a role for the α2-adrenoceptors targeted by Arc 239 in modulating smooth muscle contractility.
Effects on Platelet Aggregation Mechanisms
The role of α2B-adrenoceptors in platelet function has been investigated using Arc 239. In studies on human platelets, treatment with Arc 239 resulted in a significant inhibition of platelet aggregation induced by several agonists, including adenosine (B11128) diphosphate (B83284) (ADP), epinephrine, and arachidonic acid. apexbt.comglpbio.com Furthermore, it was observed to increase the collagen/epinephrine closure time. apexbt.comglpbio.com These results strongly indicate that the α2B-adrenoceptor plays a critical role in the mechanisms of platelet aggregation. apexbt.comglpbio.com
Characterization of Receptor Selectivity in Functional Bioassays
The functional antagonist profile of this compound has been characterized through a variety of in vitro bioassays, which collectively establish its selectivity, particularly for the α2-adrenoceptor subtypes. These studies have been crucial in elucidating the functional consequences of its binding affinities at various receptors.
Functional antagonism at α-adrenoceptors has been demonstrated in several tissue preparations. In studies involving the rat caudal artery, Arc 239 was shown to competitively antagonize contractions induced by the α1-adrenoceptor agonist phenylephrine. The potency of this antagonism was quantified with a pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. In this tissue, Arc 239 exhibited a pA2 value that was consistent with its binding affinity for α1-adrenoceptors, confirming its functional antagonist activity at this receptor class. tocris.com
The antagonist properties of Arc 239 have been more extensively explored at α2-adrenoceptors. In the human saphenous vein, a tissue where smooth muscle contraction is mediated by postjunctional α2-adrenoceptors, Arc 239 demonstrated high potency as an antagonist. tocris.comresearchgate.net Functional studies in this preparation yielded a pKB value of 7.19 for Arc 239 against noradrenaline-induced contractions. researchgate.net The pKB is a measure of antagonist potency derived from the dose-response relationship. This high potency in a tissue functionally rich in α2C-adrenoceptors correlates well with the compound's high binding affinity for this subtype. tocris.com
Further delineating its selectivity among the α2-adrenoceptor subtypes, functional bioassays have confirmed its preference for the α2B and α2C subtypes over the α2A subtype. tocris.comresearchgate.net For instance, in functional studies, Arc 239 was identified as a selective α2B-adrenoceptor antagonist with a reported -log Kb value of 8.51. abcam.com The Kb represents the equilibrium dissociation constant of the antagonist-receptor complex, and a higher -log Kb value indicates greater antagonist potency. In studies on mouse cardiac myocytes, Arc 239 was utilized as a selective antagonist to probe the function of the α2B-adrenoceptor subtype in the regulation of L-type Ca2+ currents. nih.gov At a concentration of 40 µM, Arc 239 was shown to antagonize the inhibitory effects of the α2-agonist guanabenz (B1672423) at lower doses, demonstrating its functional blockade of the α2B-adrenoceptor in a cellular context. nih.gov
In addition to its activity at adrenoceptors, the selectivity profile of Arc 239 has been further characterized by investigating its interaction with other receptor types. Notably, studies have revealed that Arc 239 also possesses a significant affinity for the serotonin 5-HT1A receptor. medchemexpress.comapexbt.comnih.gov This cross-reactivity is an important consideration when using Arc 239 as a pharmacological tool to dissect the roles of α2-adrenoceptor subtypes in physiological processes.
The table below summarizes the functional antagonist potencies of this compound at various adrenoceptor subtypes as determined in different functional bioassays.
| Receptor Subtype | Assay/Tissue | Parameter | Value |
|---|---|---|---|
| α1-Adrenoceptor | Rat Caudal Artery (Phenylephrine-induced contraction) | pA2 | Value corresponding to its binding affinity |
| α2B-Adrenoceptor | Functional Antagonist Assay | -log Kb | 8.51 |
| α2-Adrenoceptor (predominantly α2C) | Human Saphenous Vein (Noradrenaline-induced contraction) | pKB | 7.19 ± 0.15 |
The following table presents the binding affinities of this compound for various receptor subtypes, which often correlate with functional antagonist potency.
| Receptor Subtype | Parameter | Value |
|---|---|---|
| α2A-Adrenoceptor | pKd | 5.95 - 6.7 |
| α2B-Adrenoceptor | pKd | 7.41 - 8.8 |
| α2C-Adrenoceptor | pKd | 7.56 |
| α2D-Adrenoceptor | pKd | 6.4 |
| Human α2C-Adrenoceptor | pKi | 6.95 |
| Rat Kidney α2B-Adrenoceptor | pKi | 7.06 |
| 5-HT1A Receptor | Ki | 63.1 nM |
Preclinical Research on Biological Effects of Arc 239 Dihydrochloride
Studies in Models of Cardiovascular Regulation
The role of α2-adrenoceptors in cardiovascular function has prompted investigations into the effects of Arc 239 dihydrochloride (B599025) on key physiological processes, such as platelet activity.
Preclinical studies have demonstrated that α2B-adrenoceptors are critically involved in platelet aggregation. glpbio.com In vitro treatment of human platelets with Arc 239 dihydrochloride resulted in a significant inhibition of platelet aggregation. glpbio.com This inhibitory effect was observed against aggregation induced by several key agonists, including adenosine (B11128) diphosphate (B83284) (ADP), epinephrine, and arachidonic acid. glpbio.com Furthermore, the compound was shown to increase the collagen/epinephrine closure time, a measure of platelet-dependent hemostasis under shear stress. glpbio.com These findings underscore the crucial role of the α2B-adrenoceptor in the process of platelet aggregation. glpbio.com
| Inducing Agent | Observed Effect of this compound |
|---|---|
| Adenosine Diphosphate (ADP) | Inhibition of Aggregation glpbio.com |
| Epinephrine | Inhibition of Aggregation glpbio.com |
| Arachidonic Acid | Inhibition of Aggregation glpbio.com |
| Collagen/Epinephrine | Increased Closure Time glpbio.com |
Neuropharmacological Studies
The presence and function of α2-adrenoceptors in the central nervous system suggest a potential for this compound to influence various neurological and psychological processes.
An assessment of the effects of this compound on motor coordination and locomotor activity in animal models has not been reported in the available preclinical research literature.
This compound's primary mechanism of action is the antagonism of α2B-adrenoceptors, which are known to function as presynaptic autoreceptors that inhibit the release of neurotransmitters from adrenergic neurons. glpbio.com By blocking these receptors, this compound is expected to disinhibit these neurons, thereby leading to an increase in the release of norepinephrine (B1679862) in the central nervous system.
In addition to its primary target, research indicates that this compound also exhibits affinity for serotonin (B10506) 5-HT1A receptors. glpbio.comcaymanchem.com In studies using rat brain cortical membranes, Arc 239 inhibited the binding of 5-HT1A receptor radioligands. glpbio.com The 5-HT1A receptor is also a key regulator of the nervous system, and its modulation can influence the release of serotonin and other neurotransmitters. This dual interaction with both adrenergic and serotonergic receptors suggests a complex modulatory effect on central neurotransmitter systems. glpbio.comcaymanchem.com
| Receptor Target | Action of Arc 239 | Known Receptor Function | Postulated Effect on Neurotransmitter Release |
|---|---|---|---|
| α2B-Adrenoceptor | Antagonist glpbio.comtocris.com | Inhibits norepinephrine release glpbio.com | Increase in Norepinephrine |
| 5-HT1A Receptor | Recognizes/Inhibits glpbio.comcaymanchem.com | Modulates serotonin release | Modulation of Serotonin |
While direct preclinical studies of this compound in established animal models of depression (e.g., forced swim test, tail suspension test) were not found in the reviewed literature, its mechanism of action is relevant to the pharmacology of antidepressants. The blockade of α2-adrenoceptors is a strategy employed by certain antidepressant medications to enhance noradrenergic and serotonergic neurotransmission. By antagonizing these presynaptic autoreceptors, such drugs increase the availability of norepinephrine in the synaptic cleft. This theoretical framework suggests a potential for this compound to exhibit antidepressant-like properties, although this has yet to be confirmed through direct experimental evidence in relevant animal models.
Gastrointestinal System Investigations
Based on the available preclinical research, there is no information regarding the role of this compound in gastric mucosal integrity models.
Reproductive System Research
Preclinical in vitro studies on pregnant rats have been conducted to determine the effects of this compound, an α2B/C-adrenoceptor blocker, on the contractility of the myometrium and the resistance of the cervix. nih.gov
In isolated organ studies, this compound demonstrated a significant inhibitory effect on myometrial contractions that were stimulated by noradrenaline. nih.gov This inhibitory action was also observed in myometrial samples taken from rats during labor, suggesting a potential role in modulating uterine activity. nih.gov
The investigation into cervical resistance revealed more complex, gestation-dependent effects. In cervical samples from rats at day 18 of pregnancy, this compound was found to increase cervical resistance. nih.gov Conversely, in samples from day 20 of pregnancy, the compound decreased cervical resistance. nih.gov However, by day 22 of pregnancy, this compound showed no effect on the cervical samples. nih.gov These varying responses suggest that the influence of this compound on the cervix is dependent on the physiological state of the tissue during different stages of pregnancy. nih.gov
The study concluded that in the myometrium of late-term pregnant rats, α2B-adrenoceptors are predominant and mediate contraction, while α2A- and α2C-adrenoceptors appear to lessen the contractile response to noradrenaline. nih.gov The differing effects on the cervix at days 18 and 20 are thought to be related to the coupling of α2-adrenoceptors to different G-proteins, leading to either an increase or decrease in resistance. nih.gov
Effect of this compound on Myometrial and Cervical Tissue in Pregnant Rats (In Vitro)
| Tissue Sample | Experimental Condition | Observed Effect of this compound |
| Myometrium | Noradrenaline-Stimulated | Strong inhibitory effect on contractions. nih.gov |
| Myometrium | Labor-Induced | Convincing inhibitory effect on contractions. nih.gov |
| Cervix | Day 18 of Pregnancy | Increased resistance. nih.gov |
| Cervix | Day 20 of Pregnancy | Decreased resistance. nih.gov |
| Cervix | Day 22 of Pregnancy | No effect. nih.gov |
Advanced Methodological Approaches and Research Directions for Arc 239 Dihydrochloride
Structure-Activity Relationship (SAR) Studies and Molecular Design
The foundation of modern drug design lies in understanding the intricate relationship between a compound's chemical structure and its biological activity. For Arc 239 dihydrochloride (B599025), which demonstrates selectivity for α2B and α2C adrenoceptor subtypes over the α2A subtype, SAR studies are crucial for optimizing its therapeutic profile. medchemexpress.combio-techne.com
Arc 239 dihydrochloride is recognized as a selective α2B/2C adrenoceptor antagonist. medchemexpress.com Its binding affinity has been quantified, revealing distinct values for the different α2-adrenoceptor subtypes. These binding characteristics are fundamental to its pharmacological profile.
The compound also exhibits affinity for the serotonin (B10506) (5-HT) receptor subtype 5-HT1A, indicating a broader interaction profile that warrants further investigation to fully comprehend its physiological effects. glpbio.comcaymanchem.com
| Receptor Subtype | Binding Affinity (pKd) | Binding Affinity (pKi) | Cell Line |
|---|---|---|---|
| α2A-adrenoceptor | 5.95 | 5.6 | CHO cells |
| α2B-adrenoceptor | 7.41 | 8.4 | CHO cells |
| α2C-adrenoceptor | 7.56 | 7.08 | CHO cells |
This table presents the binding affinities of this compound to human recombinant α2-adrenoceptor subtypes expressed in CHO cell membranes. medchemexpress.com
Pharmacophore modeling is a powerful computational tool in drug discovery that identifies the essential three-dimensional arrangement of functional groups in a molecule responsible for its biological activity. nih.govresearchgate.net For α-adrenergic receptor antagonists like this compound, these models can elucidate the key structural features necessary for selective binding. nih.gov
While specific pharmacophore models for this compound are not extensively detailed in publicly available literature, the general principles of pharmacophore modeling for α-adrenergic antagonists involve identifying common chemical features such as hydrogen bond donors and acceptors, aromatic rings, and ionizable groups, and their spatial relationships. mdpi.com Such models are instrumental in the virtual screening of compound libraries to identify novel molecules with desired selectivity and in guiding the synthetic modification of existing compounds to enhance their activity and selectivity. mdpi.com The critical structural feature for selectivity among α1-adrenergic receptor subtypes, for instance, has been identified as the distance between a basic nitrogen atom and the center of an aromatic ring system. nih.gov
Application of Omics Technologies in Mechanistic Elucidation
The advent of "omics" technologies—transcriptomics, proteomics, and metabolomics—has revolutionized the ability to obtain a holistic view of the molecular changes induced by a compound within a biological system. The application of these technologies to this compound would provide a comprehensive understanding of its mechanism of action beyond its primary receptor targets.
Proteomics involves the large-scale study of proteins, their structures, and their functions. For a compound like this compound, proteomic approaches can identify not only its direct protein targets but also the broader protein networks and signaling pathways that are affected. Techniques such as mass spectrometry-based proteomics can quantify changes in protein abundance and post-translational modifications in response to treatment. This can help in understanding the cellular adaptation to the antagonism of α2B/2C-adrenoceptors and in identifying potential biomarkers of drug response.
Metabolomics is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—the metabolites. By profiling the metabolome, researchers can gain a snapshot of the physiological state of a cell or organism and how it is altered by a compound like this compound. This can reveal downstream biological effects that are not apparent from genomic or proteomic data. For example, antagonism of α2-adrenergic receptors is known to influence metabolic processes such as lipolysis and insulin (B600854) secretion. wikipedia.orgwikipedia.org Metabolomic studies could, therefore, provide direct evidence of the metabolic consequences of this compound's action.
High-Throughput Screening and Assay Development for Related Compounds
High-throughput screening (HTS) and subsequent assay development are fundamental to the discovery of novel compounds that, like this compound, modulate α2-adrenoceptors. These methodologies enable the rapid screening of large chemical libraries to identify new ligands with desired selectivity and functional activity for the α2-adrenergic receptor subtypes (α2A, α2B, and α2C).
The primary goal of HTS in this context is to identify "hits"—compounds that interact with α2-adrenoceptors. A notable approach involves the miniaturization and automation of radioligand competition binding assays. nih.gov In one such large-scale screening campaign, researchers targeted the human α2B-adrenoceptor subtype. nih.gov This involved using membrane fractions from cells engineered to express high levels of the specific receptor subtype. nih.gov The assay measures the ability of test compounds to displace a known radiolabeled ligand from the receptor.
An exemplary HTS campaign for α2B-adrenoceptor modulators is summarized below.
| Parameter | Description |
|---|---|
| Target Receptor | Human α2B-adrenoceptor |
| Screening Method | Miniaturized radioligand competition binding assay |
| Compound Library Size | 17,952 compounds |
| Primary Screen Concentration | 10 µM |
| Initial "Hit" Count | 176 compounds |
| Follow-up Characterization | 89 compounds selected for potency and affinity determination against all three human α2-AR subtypes (α2A, α2B, α2C) |
Following the initial identification of hits, a series of secondary assays are developed to characterize their pharmacological profile. These assays are crucial for confirming the activity, determining the potency, and assessing the functional effects (e.g., antagonist, agonist, partial agonist) of the compounds.
Functional Assay Development: Functional assays are designed to measure the cellular response following receptor binding. For G-protein coupled receptors like the α2-adrenoceptors, common assays include:
[³⁵S]GTPγS Binding Assays: This assay measures the activation of G-proteins coupled to the receptor. An agonist binding to the receptor stimulates the exchange of GDP for [³⁵S]GTPγS on the Gα subunit, and the resulting radioactivity is quantified. nih.gov This method was used to confirm that a hit compound, lysergol, acts as a partial agonist at human α2-AR subtypes. nih.gov
cAMP Assays: Since α2-adrenoceptors are typically coupled to Gi proteins, which inhibit adenylyl cyclase, their activation leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. mdpi.com Assays that measure changes in cAMP can therefore be used to quantify the agonist or antagonist activity of test compounds. mdpi.com
Selectivity Profiling: A critical step in assay development is to determine the subtype selectivity of the identified compounds. This compound is known to be a selective antagonist for α2B/2C adrenoceptors over the α2A subtype. medchemexpress.comimmunomart.org To find new compounds with similar or improved selectivity, hits from the primary screen are tested against all three receptor subtypes (α2A, α2B, and α2C). This is typically done by performing concentration-response curves in binding or functional assays for each subtype to determine key pharmacological parameters.
| Compound | Target Receptor Subtype | Binding Affinity (pKi) |
|---|---|---|
| This compound (Reference) | α2A-adrenoceptor | 5.6 |
| α2B-adrenoceptor | 8.4 | |
| α2C-adrenoceptor | 7.08 | |
| 2",2""-Bisepigallocatechin digallate (Screening Hit) nih.gov | α2A-adrenoceptor | High |
| α2B-adrenoceptor | High | |
| α2C-adrenoceptor | High |
In addition to experimental screening, virtual screening or in silico methods are increasingly used. nih.gov These computational approaches use the known structure of the receptor subtypes to dock vast libraries of virtual compounds, predicting their binding affinity. nih.gov This can prioritize a smaller, more promising set of compounds for subsequent experimental HTS, making the drug discovery process more efficient. nih.govmdpi.com
Translational Implications and Future Research Trajectories for Selective Adrenoceptor Antagonists
Contribution to Understanding Disease Pathogenesis
The primary contribution of selective antagonists like Arc 239 dihydrochloride (B599025) to medical science has been as a pharmacological tool to unravel the intricate roles of α2B and α2C-adrenoceptor subtypes in various physiological and pathological processes. By selectively blocking these receptors, researchers can investigate their involvement in the pathogenesis of several disorders.
Neuropsychiatric Disorders: The α2A and α2C-adrenoceptors are the predominant subtypes in the central nervous system and are implicated in the pathophysiology of psychiatric conditions with affective, psychotic, and cognitive symptoms. nih.gov Non-selective α2-adrenoceptor blockade is a known mechanism of action for some antidepressants (e.g., mirtazapine) and atypical antipsychotics (e.g., clozapine). nih.gov The use of subtype-selective antagonists in preclinical models allows for a more precise understanding of how modulating noradrenergic, serotonergic, and dopaminergic neurotransmission can influence these conditions. wikipedia.org Selective antagonism of the α2C-adrenoceptor, for which Arc 239 dihydrochloride has a high affinity, is being investigated for its potential to increase dopamine (B1211576) and noradrenaline levels, which could be beneficial in treating neuropsychiatric illnesses. nih.gov
Cardiovascular and Metabolic Conditions: In the periphery, α2-adrenoceptors are involved in regulating cardiovascular function and metabolism. Selective antagonists can help to delineate the specific contributions of α2B and α2C subtypes to processes such as vasoconstriction, platelet aggregation, and lipolysis. For instance, α2-antagonists have been shown to promote an increase in plasma nonesterified fatty acids, suggesting a role in lipid mobilization. medchemexpress.com This has potential implications for understanding and developing treatments for metabolic disorders.
Potential for Biomarker Discovery in Relevant Disease States
While this compound is primarily a research compound, its utility in preclinical studies can indirectly contribute to the discovery of biomarkers. 360biolabs.com Biomarkers are quantifiable biological parameters that can indicate normal biological processes, pathogenic processes, or pharmacological responses to a therapeutic intervention. 360biolabs.com
By using selective antagonists in disease models, researchers can identify downstream molecular or cellular changes that are specifically linked to the blockade of α2B or α2C adrenoceptors. These changes could potentially serve as biomarkers for diseases in which these receptors are implicated. For example, if blocking these receptors in an animal model of a neurological disorder leads to a consistent change in the level of a specific protein or metabolite in the cerebrospinal fluid, this molecule could be investigated as a potential biomarker for that disease in humans.
Furthermore, understanding the genetic and expression profiles of α2B and α2C adrenoceptors in different patient populations can aid in identifying biomarkers that predict therapeutic response to drugs targeting these receptors. nih.gov Gene expression microarrays and other high-throughput analytical tools can be used to identify molecular signatures associated with adrenergic receptor signaling pathways in diseases like cancer. nih.gov
Strategic Considerations for Compound Repurposing Research
Compound repurposing, or finding new therapeutic uses for existing drugs, is a valuable strategy in drug development. For selective adrenoceptor antagonists like this compound, which are primarily used in research, repurposing would involve identifying diseases where their specific mechanism of action could be beneficial.
A key strategic consideration is the compound's selectivity profile. This compound's high affinity for α2B and α2C adrenoceptors suggests potential applications in conditions where these subtypes play a key role. For instance, given the emerging understanding of the α2C-adrenoceptor's role in neuropsychiatric disorders, there is a rationale for investigating the therapeutic potential of selective α2C antagonists in conditions like schizophrenia and cognitive dysfunction. nih.govfrontiersin.org
Another important consideration is the off-target effects of the compound. While highly selective, many pharmacological tools still interact with other receptors. For example, some subtype-selective α2-adrenoceptor antagonists also show activity at 5-HT1A receptors. nih.gov This could be a therapeutic advantage in some contexts, such as depression, where both serotonergic and noradrenergic systems are implicated. nih.govpicmonic.com However, it could also lead to unwanted side effects. Therefore, a thorough understanding of a compound's full pharmacological profile is crucial for successful repurposing.
Future Challenges and Opportunities in Targeted Pharmacological Interventions
The development of highly selective adrenoceptor antagonists presents both significant challenges and exciting opportunities for targeted pharmacological interventions.
Challenges: A major challenge is achieving high subtype selectivity. The different adrenoceptor subtypes often share a high degree of homology in their binding pockets, making it difficult to design ligands that can distinguish between them. acs.org This can lead to off-target effects and limit the therapeutic window of a drug. The development of antagonists for β3-adrenoceptors, for example, has been hampered by a lack of highly specific tools. nih.gov
Another challenge is translating findings from preclinical models to human diseases. There can be significant species differences in the expression and function of adrenoceptor subtypes, which can make it difficult to predict how a drug that is effective in an animal model will perform in humans. nih.gov
Opportunities: Despite the challenges, the potential for developing more selective antagonists offers considerable opportunities. By targeting specific adrenoceptor subtypes, it may be possible to develop more effective treatments with fewer side effects. nih.gov For instance, in cardiovascular medicine, β1-selective blockers were developed to minimize the bronchospasm associated with non-selective β-blockers that also block β2-adrenoceptors in the airways. nih.gov
The growing understanding of the roles of α2B and α2C adrenoceptors in various diseases, particularly in the central nervous system, opens up new therapeutic possibilities. frontiersin.org There is a clear opportunity to develop novel, highly subtype-selective α2-adrenoceptor ligands for the treatment of neuropsychiatric conditions. nih.gov Advances in structural biology and computational modeling are providing new insights into the subtle structural differences between receptor subtypes, which will aid in the rational design of more selective drugs. acs.org
The continued use of selective pharmacological tools like this compound in preclinical research will be essential for realizing these opportunities and overcoming the challenges in developing the next generation of targeted adrenoceptor-based therapies.
Binding Affinities of this compound
| Adrenoceptor Subtype | pKd | pKi |
| α2A | 5.95 | 5.6 |
| α2B | 7.41 | 8.4 |
| α2C | 7.56 | 7.08 |
| α2D | 6.4 | - |
This table summarizes the binding affinities of this compound for different adrenoceptor subtypes as indicated by pKd and pKi values. medchemexpress.comresearchgate.netbio-techne.comtocris.com
Q & A
Q. What is the primary mechanism of action of ARC 239 dihydrochloride in modulating α2B-adrenoceptor activity?
this compound acts as a selective α2B-adrenoceptor antagonist by inducing conformational changes in the receptor structure. This alters G-protein coupling efficiency and downstream signaling pathways, such as cAMP modulation. To confirm this mechanism, researchers should perform competitive binding assays using radiolabeled ligands (e.g., [³H]-RX821002) and assess functional responses via cAMP accumulation assays in transfected cell lines .
Q. How should researchers prepare and handle this compound for in vitro studies?
this compound is soluble in water and DMSO (up to 100 mM). For stability, store lyophilized powder at -20°C, protected from light. Prior to use, validate purity (>99%) via HPLC and confirm solubility under experimental conditions (e.g., pH, temperature). Include vehicle controls (e.g., DMSO at equivalent concentrations) to rule out solvent artifacts .
Q. What experimental approaches are recommended to validate the selectivity of this compound for α2B-adrenoceptor subtypes?
Use subtype-specific transfected cell lines (α2A, α2B, α2C) in radioligand displacement assays. Compare ARC 239’s binding affinity (Ki) across subtypes using concentration-response curves. For functional selectivity, measure inhibition of agonist-mediated cAMP reduction in α2B-expressing cells versus other subtypes. Cross-validate findings with knockout models or selective antagonists for non-target receptors (e.g., idazoxan for α2A) .
Advanced Research Questions
Q. How can conflicting data on this compound’s downstream signaling effects be systematically analyzed?
Discrepancies may arise from differences in cell models (primary vs. transfected), receptor density, or assay conditions. To resolve contradictions:
- Replicate experiments across multiple models (e.g., HEK293, CHO-K1).
- Combine functional assays (cAMP, calcium flux) with biophysical techniques (FRET, BRET) to assess receptor dynamics.
- Apply meta-analysis frameworks (e.g., Cochrane systematic review guidelines) to aggregate data and identify confounding variables .
Q. What are the considerations for integrating this compound into in vivo models to study adrenergic pathways?
Optimize dosage based on pharmacokinetic profiles (e.g., bioavailability, half-life) and route of administration (intraperitoneal vs. intravenous). Use telemetry or microdialysis to monitor real-time receptor activity in target tissues. Pair ARC 239 with selective agonists (e.g., dexmedetomidine for α2A) to isolate α2B-specific effects. Include controls for off-target interactions (e.g., 5HT1A receptors) via co-administration with selective antagonists like WAY-100635 .
Q. How can researchers assess and mitigate potential off-target effects of this compound, such as interactions with 5HT1A receptors?
Screen ARC 239 against a panel of GPCRs (e.g., 5HT1A, dopamine D2) using high-throughput binding assays. In functional studies, employ genetic knockout models (α2B⁻/⁻) or use receptor-specific antagonists (e.g., WAY-100635 for 5HT1A) to isolate α2B-mediated responses. Cross-validate findings with orthogonal techniques, such as siRNA knockdown or CRISPR-Cas9 editing .
Q. What structural analysis techniques are suitable for studying this compound’s interaction with α2B-adrenoceptors?
Molecular docking simulations can predict binding motifs using receptor homology models. Validate predictions with site-directed mutagenesis of key residues (e.g., Asp113 in transmembrane domain 3). For dynamic insights, use cryo-EM or NMR to resolve receptor-ligand complexes. Pair with functional assays to correlate structural changes with signaling outcomes .
Methodological Guidelines
- Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by documenting experimental parameters (e.g., buffer composition, cell passage number) in public repositories .
- Ethical Compliance : Obtain institutional approval for in vivo studies and follow ARRIVE guidelines for reporting animal research .
- Statistical Rigor : Use power analysis to determine sample size and apply mixed-effects models to account for biological variability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
